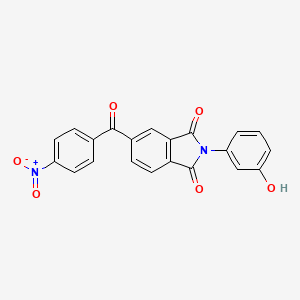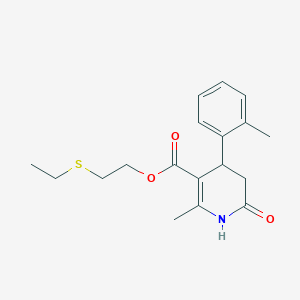![molecular formula C18H16N2O2S B5539050 2-[(4-methylphenoxy)methyl]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5539050.png)
2-[(4-methylphenoxy)methyl]-N-1,3-thiazol-2-ylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds with complex structures involving thiazolylbenzamide moieties typically involves multi-step reactions, starting from basic aromatic compounds and proceeding through acylation, amidation, or substitution reactions. Although specific details on the synthesis of "2-[(4-methylphenoxy)methyl]-N-1,3-thiazol-2-ylbenzamide" are not readily available, analogous compounds are often synthesized using nucleophilic addition or substitution reactions, which are foundational in constructing thiazole derivatives (Olszewski & Boduszek, 2010).
Molecular Structure Analysis
Molecular structure determination is commonly achieved through X-ray crystallography, NMR spectroscopy, and computational methods like DFT calculations. For compounds similar to "2-[(4-methylphenoxy)methyl]-N-1,3-thiazol-2-ylbenzamide," X-ray diffraction and DFT calculations reveal details about bond lengths, angles, and dihedral angles, providing insights into the compound's three-dimensional structure and the influence of intermolecular interactions on its geometry (Karabulut et al., 2014).
科学的研究の応用
Novel Calcium Antagonists and Antioxidant Activity
One area of research focuses on the development of novel calcium antagonists that exhibit both calcium overload inhibition and antioxidant activity. The study of thiazolidinone derivatives, including compounds structurally related to "2-[(4-methylphenoxy)methyl]-N-1,3-thiazol-2-ylbenzamide," reveals that the antagonistic activity towards Ca(2+) is influenced by the lipophilicity of the phenyl group and the length of alkyl chains. Additionally, the presence of a phenolic hydroxyl group is crucial for antioxidant activity. These findings suggest potential therapeutic applications in managing conditions related to calcium overload and oxidative stress (Kato et al., 1999).
Anticonvulsant Agents
Research on the design, synthesis, and pharmacological evaluation of novel 4-thiazolidinone derivatives has identified these compounds as potential anticonvulsant agents. They exhibit significant activity in models of electroshock and pentylenetetrazole-induced lethal convulsions, indicating their potential as treatments for epilepsy and related disorders. This research highlights the importance of the thiazolidinone ring as a pharmacophore for anticonvulsant activity and suggests that derivatives of "2-[(4-methylphenoxy)methyl]-N-1,3-thiazol-2-ylbenzamide" may contribute to the development of new therapeutic options for seizure management (Faizi et al., 2017).
Antimicrobial Activities
Another field of research explores the antimicrobial properties of thiazole derivatives. The synthesis of fused derivatives of thiazoles, including those structurally related to "2-[(4-methylphenoxy)methyl]-N-1,3-thiazol-2-ylbenzamide," has demonstrated antimicrobial activity against various bacterial and fungal isolates. This indicates the potential of these compounds in developing new antimicrobial agents to combat infectious diseases (Wardkhan et al., 2008).
Glucokinase Activators for Diabetes Management
Additionally, research on the optimization of glucokinase (GK) activators has led to the development of compounds with potent in vivo efficacy in diabetic model rodents. These findings suggest that derivatives of "2-[(4-methylphenoxy)methyl]-N-1,3-thiazol-2-ylbenzamide" can be optimized to uncouple the relationship between potency and hydrophobicity, offering new avenues for the treatment of diabetes through the modulation of GK activity (Iino et al., 2009).
将来の方向性
Given the limited information available about this compound, future research could focus on elucidating its synthesis methods, molecular structure, reactivity, mechanism of action, physical and chemical properties, and safety profile. This could involve a combination of experimental studies and computational modeling .
特性
IUPAC Name |
2-[(4-methylphenoxy)methyl]-N-(1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S/c1-13-6-8-15(9-7-13)22-12-14-4-2-3-5-16(14)17(21)20-18-19-10-11-23-18/h2-11H,12H2,1H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCHOFVYWPRWTPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2=CC=CC=C2C(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-methylphenoxy)methyl]-N-(1,3-thiazol-2-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-hydroxypropyl)-9-(1-pyrrolidinylsulfonyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5538973.png)
![N-(2,5-dimethylphenyl)-2-[2-(4-ethoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B5538979.png)
![(3aS*,6aS*)-2-(cyclopentylcarbonyl)-5-[6-(methoxymethyl)pyrimidin-4-yl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5538991.png)
![3-(3-hydroxy-3-methylbutyl)-N-[(2-methyl-4-pyridinyl)methyl]benzamide](/img/structure/B5538997.png)
![methyl 2-[(4-morpholinylcarbonothioyl)amino]benzoate](/img/structure/B5539005.png)
![N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-1-naphthamide](/img/structure/B5539012.png)

![N-[(2,7-dimethoxy-1-naphthyl)methylene]-4H-1,2,4-triazol-4-amine](/img/structure/B5539023.png)
![N-[(3-isopropylisoxazol-5-yl)methyl]-N-methyl-2-(3-oxo-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)acetamide](/img/structure/B5539028.png)
![N-{2-[2-(2,5-dimethoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-phenoxyphenyl)methanesulfonamide](/img/structure/B5539036.png)
![ethyl 8-(3-methylbutyl)-9-oxo-2,8-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B5539042.png)


